molecular formula C19H21N5O4 B12133516 [1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyr imidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide

[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyr imidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide

Cat. No.: B12133516
M. Wt: 383.4 g/mol
InChI Key: JVHSQVJMKHPCOE-UHFFFAOYSA-N
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Description

The compound [1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple fused ring systems and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the pyridino[1,2-a]pyridino[2,3-d]pyrimidine core, followed by the introduction of the hydroxyethyl and oxolan-2-ylmethyl groups through nucleophilic substitution or addition reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency. Purification methods, including crystallization and chromatography, are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: Functional groups on the pyridino[1,2-a]pyridino[2,3-d]pyrimidine core can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group could yield a carboxylic acid derivative, while reduction of the imino group could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, [1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide may serve as a probe for studying enzyme interactions and cellular processes due to its multiple functional groups.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in areas such as cancer and infectious diseases.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which [1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde]
  • [2-(3’,3’-dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol]

Uniqueness

Compared to similar compounds, [1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide stands out due to its complex fused ring system and the presence of multiple functional groups. This complexity allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

7-(2-hydroxyethyl)-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C19H21N5O4/c20-16-13(18(26)21-11-12-4-3-9-28-12)10-14-17(24(16)7-8-25)22-15-5-1-2-6-23(15)19(14)27/h1-2,5-6,10,12,20,25H,3-4,7-9,11H2,(H,21,26)

InChI Key

JVHSQVJMKHPCOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCO

Origin of Product

United States

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